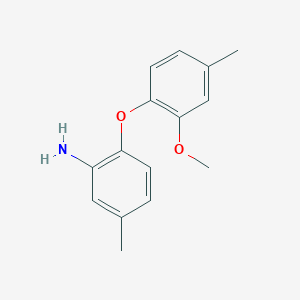

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine, also known as MMPMA, is an organic compound with a molecular formula of C11H15NO2. It is a white crystalline solid with a melting point of 130-135°C and a boiling point of 212°C. MMPMA is a member of the phenylalkylamine family and has a wide range of applications in scientific research.

Scientific Research Applications

Molecular Structures and Synthesis

- The compound 2-(2-Methoxy-4-methylphenoxy)-5-methylphenylamine was reported in the synthesis of complex molecular structures such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, highlighting its significance as a starting material in the synthesis of azo dyes and dithiocarbamate. This indicates its potential utility in the development of new compounds with varying applications, particularly in dyes and organic synthesis (Ajibade & Andrew, 2021).

Spectroscopy and Photophysical Studies

- Schiff base compounds derived from this compound, such as 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, have been investigated for their anticancer activity and stability. This research showcases the compound's role in developing potential therapeutic agents and its significance in medical research, especially concerning cancer treatment (Sukria et al., 2020).

Chemical Interactions and Binding Studies

- Studies involving fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, including compounds like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, illustrate the compound's relevance in metal recognition and chelation. This indicates its potential application in metal ion sensing and environmental monitoring (Hong et al., 2012).

Material Science and Corrosion Studies

- Investigations on the adsorption and anti-corrosion characteristics of Schiff base derivatives like 2-methoxy-4-((pyridin-2-ylmethylimino)methyl)phenol emphasize the compound's potential in material sciences, particularly in corrosion inhibition and surface coating applications (Satpati et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It’s known that the compound’s structure contains a methoxy group and a methylphenylamine group, which could potentially interact with various biological targets .

Biochemical Pathways

Similar compounds have been shown to participate in various biochemical reactions .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

properties

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-4-6-13(12(16)8-10)18-14-7-5-11(2)9-15(14)17-3/h4-9H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBKZOVURWYOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230935 |

Source

|

| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946773-92-8 |

Source

|

| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946773-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxy-4-methylphenoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B1328924.png)